![molecular formula C23H18F3N5O2 B1665892 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide
Übersicht
Beschreibung
AZ12419304, also known as GTPL7734, is a bioactive chemical.
Biologische Aktivität
The compound 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 394.36 g/mol. The structure features a quinazoline moiety, which is known for its bioactive properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and inflammation modulation. Notably, it has been shown to inhibit certain signaling pathways involved in tumor growth and immune response.
1. Anticancer Activity
Studies have demonstrated that compounds similar to this compound can inhibit angiogenesis and reduce cytokine production. For instance, compounds in the same class have been reported to lower levels of Tumor Necrosis Factor-alpha (TNF-α), which is critical in cancer progression and inflammation .
Table 1: Summary of Anticancer Activities
Compound | Mechanism of Action | Target | Reference |
---|---|---|---|
This compound | Inhibition of angiogenesis | TNF-α | |
Similar Quinazoline Derivatives | Induction of apoptosis | Cancer cells |
2. Inhibition of G Protein-Coupled Receptors (GPCRs)
This compound has been studied for its effects on GPCRs, particularly in the context of modulating β-arrestin recruitment. It selectively inhibits GPR39 agonist-induced β-arrestin recruitment, which is significant for developing drugs targeting GPCRs involved in various diseases .
Table 2: GPCR Modulation by Related Compounds
Compound | GPCR Target | Effect | Reference |
---|---|---|---|
CMPD101 (related structure) | GPR39 | 94% inhibition of β-arrestin recruitment at 10 μM | |
Other Quinazoline Derivatives | Multiple GPCRs | Variable effects on desensitization |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Cancer Treatment : A study involving mice demonstrated that treatment with similar quinazoline derivatives resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to the downregulation of angiogenic factors .
- Inflammation Model : In models of acute inflammation, administration of compounds structurally related to this compound showed reduced levels of inflammatory cytokines, suggesting a potential application in inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Compounds with similar quinazoline moieties have demonstrated activity against various cancer types, particularly non-small cell lung cancer (NSCLC) through inhibition of the epidermal growth factor receptor (EGFR) .
Case Study: EGFR Inhibition
Research indicates that derivatives of quinazoline, like gefitinib and erlotinib, are effective EGFR inhibitors. The unique combination of substituents in 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide may confer unique pharmacological properties that warrant further investigation for targeted cancer therapies.
2. Angiogenesis Regulation
Angiogenesis, the formation of new blood vessels, plays a critical role in tumor growth and metastasis. Certain compounds within the quinazoline class have been reported to inhibit angiogenesis and cytokine production, which may be beneficial for treating diseases characterized by undesired angiogenesis, such as diabetic retinopathy and certain inflammatory diseases .
Case Study: Inhibition of TNF-alpha Production
Studies have shown that certain 4-oxoquinazoline derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), suggesting their potential use in managing inflammatory conditions .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that can be optimized through modern synthetic methodologies, including microwave-assisted synthesis. This approach has been shown to enhance yields and reduce reaction times significantly.
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide?
- Synthesis Steps :
- The compound is typically synthesized via multi-step routes. A critical step involves coupling a quinazolinone intermediate (e.g., 3-methyl-4-oxoquinazolin-6-amine) with a benzamide derivative under nucleophilic substitution conditions. For example, coupling with 4-(trifluoromethyl)pyridin-4-amine derivatives may require activating agents like DCC (dicyclohexylcarbodiimide) or HATU .
- Purification often involves column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) .
- Analytical Validation :
- Structural confirmation relies on NMR (¹H/¹³C for functional group analysis), HPLC (purity >95%), and MS (exact mass verification). Reaction progress is monitored via TLC (Rf values compared to standards) .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Purity Assessment :
- Use HPLC-DAD (diode array detection) to detect impurities at λ = 254 nm. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks), with degradation products analyzed by LC-MS .
- Storage Recommendations :
- Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. What strategies optimize coupling reactions during synthesis to improve yield and reduce byproducts?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like solvent polarity (e.g., DMF vs. THF), stoichiometry (1.2–1.5 eq. of coupling agent), and reaction time (12–24 hr). For example, using DMF increases solubility of aromatic intermediates .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., via precise temperature control in microreactors) .
- Byproduct Mitigation :
- Quench unreacted intermediates with aqueous NaHCO₃, followed by extraction with ethyl acetate .
Q. How do structural modifications (e.g., substituent changes) impact biological activity and target selectivity?
- Structure-Activity Relationship (SAR) Insights :
Substituent Modification | Observed Effect | Reference |
---|---|---|
Trifluoromethyl (pyridine ring) | Enhances metabolic stability and kinase inhibition (IC₅₀ < 100 nM) | |
Methyl group (quinazoline) | Reduces off-target binding to CYP450 enzymes | |
Oxoquinazolinyl core | Critical for ATP-binding pocket interactions in kinases (e.g., EGFR) |
- Mechanistic Studies :
- Use surface plasmon resonance (SPR) to quantify binding kinetics (KD values) and molecular docking (AutoDock Vina) to predict binding poses .
Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Data Reconciliation Workflow :
Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
Buffer Optimization : Test pH (7.4 vs. 6.8) and ionic strength to account for solubility differences .
Orthogonal Assays : Confirm activity via cell viability (MTT) and Western blot (phosphorylation inhibition) .
- Statistical Analysis :
- Apply Grubbs’ test to identify outliers and ANOVA to assess inter-lab variability .
Q. What green chemistry approaches are viable for scaling up synthesis sustainably?
- Eco-Friendly Methods :
- Oxidative Cyclization : Replace toxic oxidants (e.g., CrO₃) with NaOCl (bleach) in ethanol, achieving >70% yield .
- Solvent Recycling : Recover DMF via vacuum distillation (95% recovery efficiency) .
- Waste Reduction :
- Use catalytic reagents (e.g., Pd/C for hydrogenation) to minimize heavy metal waste .
Q. Methodological Guidance for Experimental Design
Q. How to design dose-response studies for in vitro toxicity and efficacy profiling?
- Protocol :
- Dose Range : 0.1–100 µM, log-spaced concentrations. Include vehicle controls (DMSO <0.1%).
- Cell Lines : Use ≥3 models (e.g., HEK293, HepG2, A549) to assess tissue-specific effects .
- Data Interpretation :
- Calculate Hill coefficients to evaluate cooperativity in dose-response curves .
Eigenschaften
Molekularformel |
C23H18F3N5O2 |
---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide |
InChI |
InChI=1S/C23H18F3N5O2/c1-13-3-4-14(21(32)30-16-7-8-27-20(11-16)23(24,25)26)9-19(13)29-15-5-6-18-17(10-15)22(33)31(2)12-28-18/h3-12,29H,1-2H3,(H,27,30,32) |
InChI-Schlüssel |
QOTCLGLPFWDADD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NC=C2)C(F)(F)F)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NC=C2)C(F)(F)F)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ12419304; AZ 12419304; AZ-12419304; GTPL7734; GTPL-7734; GTPL 7734. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.